molecular formula C25H24N2O3 B13802113 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B13802113
M. Wt: 400.5 g/mol
InChI Key: HISQZSCVXCOJOH-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is known for its biological activity, and a phenoxyacetamide moiety, which can influence its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzoxazole ring through a cyclization reaction involving an appropriate o-aminophenol and a carboxylic acid derivative. The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the dimethyl and methylphenyl groups.

The final step involves the coupling of the benzoxazole intermediate with 4-methylphenoxyacetic acid under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert atmosphere, such as under nitrogen, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzoxazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide
  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-fluorophenoxy)acetamide

Uniqueness

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the methyl groups on the benzoxazole ring and the phenoxyacetamide moiety can affect its solubility, stability, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C25H24N2O3/c1-15-8-10-19(11-9-15)29-14-23(28)26-21-7-5-6-20(18(21)4)25-27-22-13-16(2)12-17(3)24(22)30-25/h5-13H,14H2,1-4H3,(H,26,28)

InChI Key

HISQZSCVXCOJOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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